N-(4-acetylphenyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the one-pot synthesis of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide under base conditions has been carried out . The method offers several advantages such as excellent yields, short reaction times, and high purity . Another study reported the synthesis of N-(4-acetylphenyl)nicotinamide derivatives via a reaction with hydrazine hydrate .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using spectroscopic techniques such as 1H-NMR, 13C-NMR, and FT-IR . Systematic experimental and theoretical studies have been conducted to determine the molecular characteristics of the synthesized crystal .Chemical Reactions Analysis
The reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with aromatic alcohols via Michael addition, resulting in 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones, enables efficient synthesis of the Michael adduct in a single step with satisfactory overall yield . The Suzuki–Miyaura (SM) cross-coupling reaction is another widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, N-(4-Acetylphenyl)-N-[(4-chlor ophenyl)sulfonyl]acetamide has a molecular weight of 351.805 Da .Scientific Research Applications
Experimental and Theoretical Studies
Functionalization Reactions : Research on the functionalization reactions of related pyrazole compounds has been conducted. For example, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides and the formation of imidazo[4,5-b] pyridine derivatives from these reactions have been studied (Yıldırım, Kandemirli, & Demir, 2005).
Synthesis and Reactions : The synthesis of various N-substituted pyrazole-3-carboxamides and their reactions have been explored, indicating the versatility of pyrazole compounds in synthetic chemistry (Korkusuz & Yıldırım, 2010).
Biological Activities
Antimicrobial Activity : Some pyrazole-1-carboxamide derivatives have been synthesized and tested for their antimicrobial activities (Sharshira & Hamada, 2011).
Herbicidal Activity : Novel pyrazole-4-carboxamide derivatives have shown herbicidal activity against various weeds, indicating potential applications in agriculture (Ohno et al., 2004).
Synthetic Pathways and Characterizations
Synthesis of Analogs : Synthesis of various pyrazole derivatives, including discussions on their structure-activity relationships, has been a focus of research, contributing to a better understanding of their potential applications (Lan et al., 1999).
Characterization and Analysis : Detailed studies on the synthesis, characterization, and structural analysis of pyrazole derivatives provide insights into their chemical properties and potential applications (Kumara et al., 2018).
Mechanism of Action
While the specific mechanism of action for N-(4-acetylphenyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide is not available, similar compounds have been studied. For instance, pyrimidines are known for their diverse array of bioactivity, which has been attributed to their unique structural features .
Safety and Hazards
While specific safety data for N-(4-acetylphenyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide is not available, safety data sheets for similar compounds provide important information. For instance, Phenyl isocyanate is classified as flammable, harmful if swallowed, and may cause severe skin burns and eye damage .
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-benzyl-3-phenylmethoxypyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c1-19(30)22-12-14-23(15-13-22)27-25(31)24-17-29(16-20-8-4-2-5-9-20)28-26(24)32-18-21-10-6-3-7-11-21/h2-15,17H,16,18H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUDHVVGHILUTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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